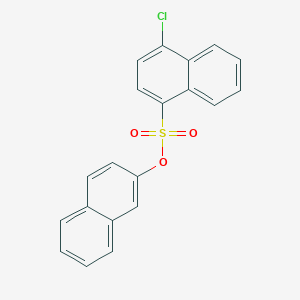![molecular formula C13H13Cl2N3O B6478021 5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole CAS No. 1327528-86-8](/img/structure/B6478021.png)
5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole, also known as 5-DCPMO, is a novel oxadiazole-based compound that is being studied for its potential applications in scientific research. It is an organic compound that is composed of nitrogen, oxygen, carbon, and chlorine atoms. This compound has been found to be non-toxic and has shown promise in a variety of studies.
Applications De Recherche Scientifique
Antimicrobial Activity
Research has shown that compounds containing the oxadiazole ring, such as 5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole, exhibit significant antimicrobial properties. These compounds are effective against a range of bacterial and fungal pathogens, making them potential candidates for developing new antibiotics and antifungal agents .
Anticancer Properties
The compound has been studied for its potential anticancer properties. The presence of the azetidine and oxadiazole rings contributes to its ability to inhibit the growth of cancer cells. This makes it a promising candidate for further research in cancer therapy, particularly in targeting specific cancer cell lines .
Anti-inflammatory Effects
5-{1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl}-3-methyl-1,2,4-oxadiazole has demonstrated anti-inflammatory effects in various studies. It can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This property is valuable for developing treatments for inflammatory diseases such as arthritis .
Antiviral Activity
The compound has shown potential antiviral activity, particularly against RNA viruses. Its mechanism involves inhibiting viral replication, which can be crucial in managing viral infections. This makes it a candidate for further exploration in antiviral drug development .
Neuroprotective Effects
Research indicates that this compound may have neuroprotective effects, which are beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to protect neurons from oxidative stress and apoptosis is a key area of interest .
Material Science
The compound’s unique chemical structure makes it useful in material science, particularly in the development of new polymers and coatings. Its stability and reactivity are advantageous in creating materials with specific desired properties.
Antimicrobial properties of oxadiazole compounds Anticancer potential of azetidine and oxadiazole derivatives Anti-inflammatory effects of oxadiazole compounds Antiviral activity of oxadiazole derivatives Neuroprotective effects of oxadiazole compounds : Enzyme inhibition by oxadiazole derivatives : Agricultural applications of oxadiazole compounds : Material science applications of oxadiazole compounds
Propriétés
IUPAC Name |
5-[1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl]-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O/c1-8-16-13(19-17-8)10-6-18(7-10)5-9-2-3-11(14)4-12(9)15/h2-4,10H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDNGKKMPXGAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-(2,4-Dichlorobenzyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B6477954.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B6477958.png)
![1-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6477966.png)
![3-cyclopropyl-2-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6,7-difluoro-3,4-dihydroquinazolin-4-one](/img/structure/B6477969.png)
![3-cyclopropyl-2-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6,7-difluoro-3,4-dihydroquinazolin-4-one](/img/structure/B6477977.png)
![6-[(4-chlorophenyl)methyl]-2-(3-methoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B6477998.png)
![7-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B6478004.png)
![1-({3-[2-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-cyclopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6478006.png)
![3-(2-methylphenyl)-2-{[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6478012.png)
![2-{5-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B6478029.png)

![2-(5-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine](/img/structure/B6478041.png)
![1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B6478048.png)